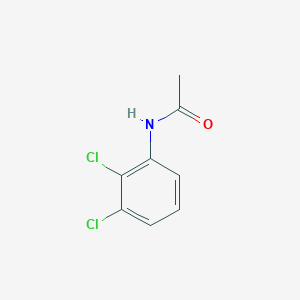

N-(2,3-dichlorophenyl)acetamide

Übersicht

Beschreibung

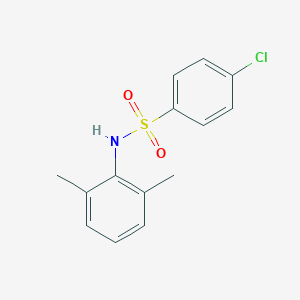

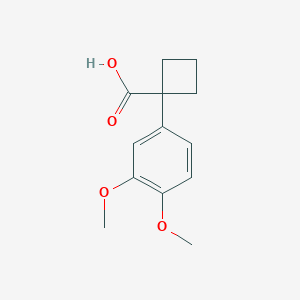

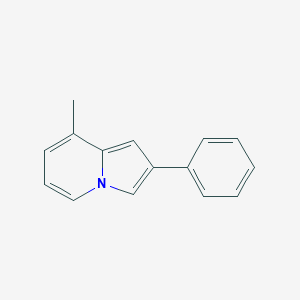

“N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7Cl2NO . It has an average mass of 204.053 Da .

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was reported in a study . The compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1 H ,3 H )-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .

Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)acetamide” is represented by the InChI code: 1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

“N-(2,3-dichlorophenyl)acetamide” is a solid compound . It has a molecular weight of 204.06 .

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Calculations and Molecular Properties

One significant area of research involves quantum chemical calculations to understand the conformation, vibrational spectroscopic, electronic, natural bond orbital (NBO), and thermodynamic properties of N-(2,3-dichlorophenyl)acetamide derivatives. These studies utilize density functional theory (DFT) to predict the molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecule's reactivity and stability. Such information is crucial for designing new molecules with desired properties for various industrial applications, including materials science and chemical synthesis (Choudhary et al., 2014).

Crystallographic Studies

Crystallographic analysis of N-(2,3-dichlorophenyl)acetamide and its derivatives provides detailed insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. These studies are fundamental for understanding the solid-state properties of the compound, which are relevant for material science, particularly in the development of new materials with specific mechanical or electronic properties (Gowda et al., 2007).

NMR Spectral Studies

NMR spectral studies on N-(2,3-dichlorophenyl)acetamide derivatives explore the influence of substitutions on the chemical shifts of aromatic protons and carbon atoms. These studies are crucial for understanding the electronic environment of the molecule, which has implications in chemical synthesis and the design of molecules with specific electronic properties (Gowda & Gowda, 2007).

Powder Diffraction Data for Pesticide Derivatives

Research into derivatives of N-(2,3-dichlorophenyl)acetamide for potential use as pesticides involves characterizing new compounds using X-ray powder diffraction. This analysis is vital for confirming the crystal structure of new compounds, which is essential in the development of new pesticides with improved efficacy and safety profiles (Olszewska et al., 2008).

Eigenschaften

IUPAC Name |

N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQALMDQINOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879328 | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)acetamide | |

CAS RN |

23068-36-2 | |

| Record name | 23068-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)